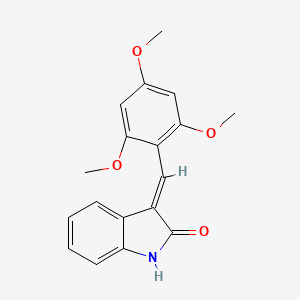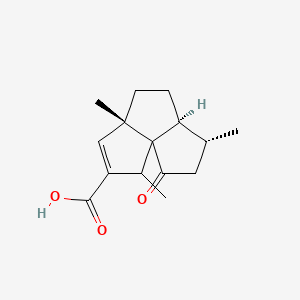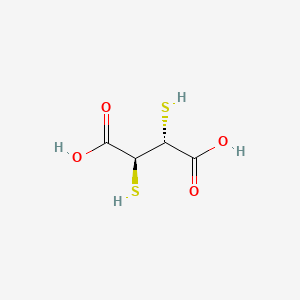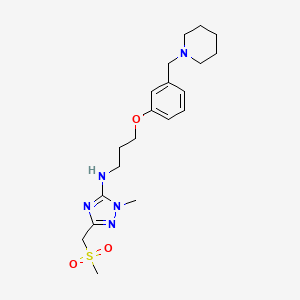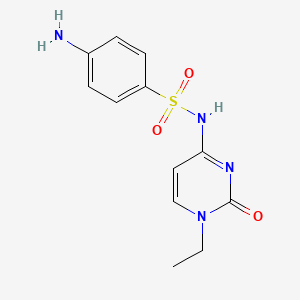
叔丁氧羰基氨氧基-聚乙二醇2-胺
描述
t-Boc-Aminooxy-PEG2-amine is a polyethylene glycol (PEG) derivative containing a tert-butoxycarbonyl (Boc)-protected aminooxy group and a free amino group. The hydrophilic PEG spacer increases its solubility in aqueous media. This compound is commonly used in bioconjugation and drug delivery applications due to its ability to form stable linkages with various functional groups .
科学研究应用
t-Boc-Aminooxy-PEG2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the attachment of biomolecules to surfaces or other molecules, aiding in the study of biological processes.
Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Utilized in the development of advanced materials and nanotechnology
作用机制
Target of Action
t-Boc-Aminooxy-PEG2-amine is a versatile compound that primarily targets biomolecules containing carbonyl groups (ketones and aldehydes) . It can be used as an efficient linker to couple different biomolecules together, thereby constructing bioconjugates with specific functionalities .
Mode of Action
The compound contains a Boc-protected aminooxy group and an amino group . The Boc (tert-butyl carbamate) part acts as a protective group for the amino part, effectively protecting the amino derivative from being active, thus maintaining the stability of the compound during chemical reactions . The aminooxy part is a highly reactive functional group that can react with various compounds such as aldehydes and ketones . By reacting the aminooxy group, t-Boc-Aminooxy-PEG2-amine can be linked to other molecules, thereby constructing more complex compounds or bioconjugates .
Biochemical Pathways
t-Boc-Aminooxy-PEG2-amine plays a significant role in the field of bioconjugation due to its chemoselectivity and hydrolytic stability . It is used in the solid-phase synthesis of peptides, where it can be used to link peptide chains and resin, thereby realizing the solid-phase synthesis of peptides . .
Pharmacokinetics
The hydrophilic PEG spacer in t-Boc-Aminooxy-PEG2-amine increases its solubility in aqueous media . This property makes it an ideal candidate as a drug carrier, linking drug molecules to the PEG chain, thereby achieving targeted drug delivery and release . This method of drug delivery can enhance the therapeutic effect of the drug, reduce the side effects of the drug, and provide new ideas and methods for drug research and development .
Result of Action
The result of the action of t-Boc-Aminooxy-PEG2-amine is the formation of bioconjugates with specific functionalities . These bioconjugates can be used to study the interaction of biomolecules, construct biosensors, and more . Furthermore, due to the presence of the PEG chain, these conjugates also have a certain biocompatibility and stability, and can maintain their structure and function stability in complex biological environments .
Action Environment
The action of t-Boc-Aminooxy-PEG2-amine is influenced by environmental factors. It should be stored at -20°C as much as possible . If conditions permit, the material can be treated under inert gas to obtain better stability of the reagent . Frequent freeze-thawing should be avoided, and the solution should be used immediately after preparation .
生化分析
Biochemical Properties
t-Boc-Aminooxy-PEG2-amine plays a significant role in biochemical reactions, particularly in the formation of stable oxime linkages. The Boc-protected aminooxy group can be deprotected under mild acidic conditions, allowing it to react with aldehyde or ketone groups to form a stable oxime bond . The amino group of t-Boc-Aminooxy-PEG2-amine is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), making it a versatile reagent in bioconjugation . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of bioconjugates and enhancing the solubility and stability of these complexes .
Cellular Effects
t-Boc-Aminooxy-PEG2-amine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By forming stable oxime linkages with aldehyde or ketone groups on biomolecules, t-Boc-Aminooxy-PEG2-amine can modulate the activity of these molecules and alter cellular functions . This compound has been shown to affect cell signaling pathways by modifying the interactions between signaling proteins and their targets, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of t-Boc-Aminooxy-PEG2-amine involves its ability to form stable oxime linkages with aldehyde or ketone groups on biomolecules. The Boc-protected aminooxy group is deprotected under mild acidic conditions, allowing it to react with these groups and form a stable oxime bond . This interaction can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular functions . The hydrophilic PEG spacer in t-Boc-Aminooxy-PEG2-amine increases its solubility in aqueous media, enhancing its interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of t-Boc-Aminooxy-PEG2-amine can change over time due to its stability and degradation. The compound is stable under mild acidic conditions, which are required for deprotecting the Boc group . Prolonged exposure to harsh conditions can lead to degradation and loss of activity . Long-term studies have shown that t-Boc-Aminooxy-PEG2-amine can maintain its stability and functionality in in vitro and in vivo settings, provided that it is stored and handled under appropriate conditions .
Dosage Effects in Animal Models
The effects of t-Boc-Aminooxy-PEG2-amine vary with different dosages in animal models. At low doses, the compound can effectively form stable oxime linkages with biomolecules without causing significant toxicity . At high doses, t-Boc-Aminooxy-PEG2-amine may exhibit toxic or adverse effects, such as cellular damage or disruption of normal cellular functions . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm .
Metabolic Pathways
t-Boc-Aminooxy-PEG2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound can form stable oxime linkages with aldehyde or ketone groups on metabolic intermediates, altering their activity and stability . This interaction can affect the overall metabolic balance within cells and tissues, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
t-Boc-Aminooxy-PEG2-amine is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The hydrophilic PEG spacer in the compound enhances its solubility and facilitates its movement through aqueous environments . Once inside cells, t-Boc-Aminooxy-PEG2-amine can localize to specific compartments or organelles, depending on its interactions with cellular transporters and binding proteins .
Subcellular Localization
The subcellular localization of t-Boc-Aminooxy-PEG2-amine is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within cells, where it can exert its biochemical effects . The hydrophilic PEG spacer in t-Boc-Aminooxy-PEG2-amine enhances its solubility and stability, allowing it to maintain its activity in various subcellular environments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-Aminooxy-PEG2-amine typically involves the following steps:
Protection of the Aminooxy Group: The aminooxy group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
PEGylation: The protected aminooxy group is then conjugated with a PEG chain to form the desired PEG derivative.
Deprotection: The Boc group can be removed under mild acidic conditions to yield the final product
Industrial Production Methods: Industrial production of t-Boc-Aminooxy-PEG2-amine follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Protection and PEGylation: Using industrial-grade reagents and equipment to ensure high yield and purity.
Purification: The product is purified using techniques such as chromatography to remove any impurities.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications
化学反应分析
Types of Reactions: t-Boc-Aminooxy-PEG2-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyl compounds (ketones and aldehydes) to form stable linkages
Deprotection Reactions: The Boc group can be removed under mild acidic conditions to expose the reactive aminooxy group.
Common Reagents and Conditions:
Mild Acidic Conditions: Used for deprotection of the Boc group.
Carboxylic Acids and NHS Esters: React with the amino group to form amide bonds.
Aldehydes and Ketones: React with the deprotected aminooxy group to form oxime linkages
Major Products:
Amide Bonds: Formed from reactions with carboxylic acids and NHS esters.
Oxime Linkages: Formed from reactions with aldehydes and ketones
相似化合物的比较
- Aminooxy-PEG-acid
- Aminooxy-PEG-alcohol
- Aminooxy-PEG-amine
- Aminooxy-PEG-azide
- Aminooxy-PEG-bromide
- Aminooxy-PEG-methane
- Aminooxy-PEG-Propargyl
- t-Boc-Aminooxy-PEG-acid
- t-Boc-Aminooxy-PEG-CH2CO2H
- t-Boc-Aminooxy-PEG-NHS ester
- t-Boc-Aminooxy-PEG-t-butyl ester
- t-Boc-Aminooxy-PEG-alcohol
Uniqueness: t-Boc-Aminooxy-PEG2-amine is unique due to its combination of a Boc-protected aminooxy group and a PEG spacer. This combination provides both stability and solubility, making it highly versatile for various applications. The Boc protection allows for selective deprotection and subsequent reactions, while the PEG spacer enhances solubility in aqueous media .
属性
IUPAC Name |
tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O5/c1-11(2,3)18-10(14)13-17-9-8-16-7-6-15-5-4-12/h4-9,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNRKSSHYXYKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501202806 | |
| Record name | 1,1-Dimethylethyl 11-amino-3,6,9-trioxa-2-azaundecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501202806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252378-69-1 | |
| Record name | 1,1-Dimethylethyl 11-amino-3,6,9-trioxa-2-azaundecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252378-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 11-amino-3,6,9-trioxa-2-azaundecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501202806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


